![molecular formula C22H20BrFN2O2 B3531025 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3531025.png)
1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine
Overview
Description
1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine, also known as B-FPPI, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Mechanism of Action
1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine is believed to exert its therapeutic effects by interacting with various biological targets. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the suppression of inflammatory responses and tumor growth. 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine also interacts with neurotransmitter receptors in the brain, which may explain its anti-anxiety effects.
Biochemical and Physiological Effects
1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and reduce anxiety-like behaviors in animal models. 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine in lab experiments is its favorable safety profile. It has been shown to have low toxicity and few side effects in preclinical studies. Another advantage is its potential to target multiple biological pathways, which may make it useful for treating a range of medical conditions. One limitation of using 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine in lab experiments is its limited availability. It is a relatively new compound and may not be readily available for all researchers.
Future Directions
There are several future directions for the use of 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine in scientific research. One direction is to further investigate its potential as a therapeutic agent for various medical conditions, including inflammatory diseases and cancer. Another direction is to explore its potential as a diagnostic tool for certain diseases. Additionally, further studies are needed to determine the optimal dosage and administration method for 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine in humans. Finally, more research is needed to understand the long-term safety and efficacy of 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine in humans.
Scientific Research Applications
1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine has been investigated for its potential use as a therapeutic agent for various medical conditions. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety effects in preclinical studies. 1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine has also been investigated for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O2/c23-22-17-6-2-1-5-16(17)9-10-20(22)28-15-21(27)26-13-11-25(12-14-26)19-8-4-3-7-18(19)24/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRXEWXYYGIFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=C(C4=CC=CC=C4C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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